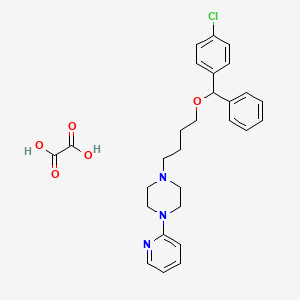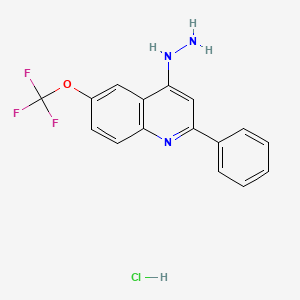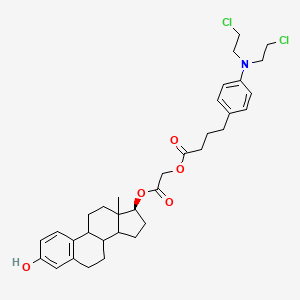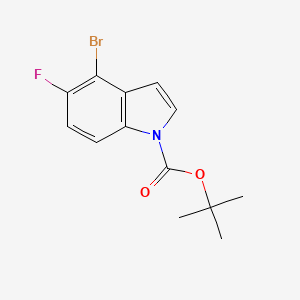![molecular formula C11H19N3O7S B13757252 Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) CAS No. 63273-92-7](/img/structure/B13757252.png)
Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes azaniumylcarbonimidoyl and methoxyphenoxy groups, contributing to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated products, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azaniumylcarbonimidoyl derivatives and methoxyphenoxy compounds. Examples include:
- (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(phenoxymethoxy)propyl]azaniumsulfate .
- Dichloroaniline derivatives .
Uniqueness
What sets (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63273-92-7 |
|---|---|
Formule moléculaire |
C11H19N3O7S |
Poids moléculaire |
337.35 g/mol |
Nom IUPAC |
2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C11H17N3O3.H2O4S/c1-16-9-2-4-10(5-3-9)17-7-8(15)6-14-11(12)13;1-5(2,3)4/h2-5,8,15H,6-7H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
Clé InChI |
GPRDCJOETXTIKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


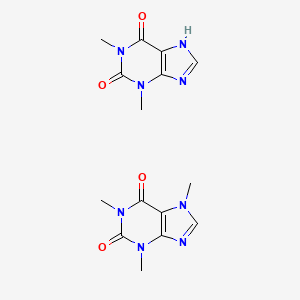
![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
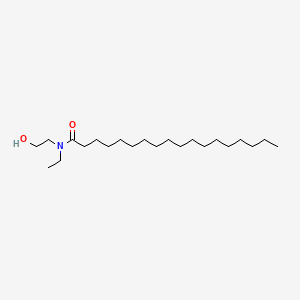
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
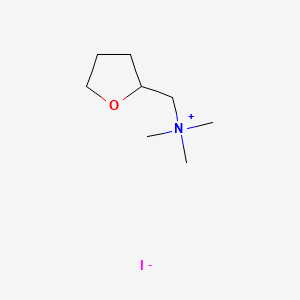
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)
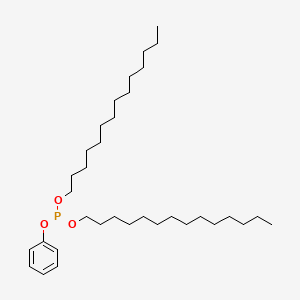

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)

